2-Phenethyl-2,3-dihydrobenzofuran-5-ol

5-Lipoxygenase inhibition Leukotriene biosynthesis SAR

2-Phenethyl-2,3-dihydrobenzofuran-5-ol (CAS 133174-25-1) is a synthetic benzofuran derivative characterized by a 2,3-dihydrobenzofuran core with a phenethyl group at the 2-position and a hydroxyl group at the 5-position. It serves as the unsubstituted parent scaffold in a series of 5-lipoxygenase (5-LOX) inhibitors, where modifications at the 6-position lead to substantial increases in potency.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
CAS No. 133174-25-1
Cat. No. B8714086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenethyl-2,3-dihydrobenzofuran-5-ol
CAS133174-25-1
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C=C(C=C2)O)CCC3=CC=CC=C3
InChIInChI=1S/C16H16O2/c17-14-7-9-16-13(10-14)11-15(18-16)8-6-12-4-2-1-3-5-12/h1-5,7,9-10,15,17H,6,8,11H2
InChIKeyDGHBJOBIMBJGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenethyl-2,3-dihydrobenzofuran-5-ol (CAS 133174-25-1): A Core Scaffold in 5-Lipoxygenase Inhibitor Research


2-Phenethyl-2,3-dihydrobenzofuran-5-ol (CAS 133174-25-1) is a synthetic benzofuran derivative characterized by a 2,3-dihydrobenzofuran core with a phenethyl group at the 2-position and a hydroxyl group at the 5-position [1]. It serves as the unsubstituted parent scaffold in a series of 5-lipoxygenase (5-LOX) inhibitors, where modifications at the 6-position lead to substantial increases in potency [2]. This compound is primarily used as a key intermediate or reference standard in medicinal chemistry programs targeting leukotriene-mediated inflammatory pathways.

SAR Baseline Unsubstituted scaffold for 5-LOX inhibitor potency benchmarking
Mechanistic Control Negative control in leukotriene pathway studies
Synthetic Intermediate Core for parallel 6-position diversification

Why 2-Phenethyl-2,3-dihydrobenzofuran-5-ol Cannot Be Simply Replaced by Other Benzofuran-5-ol Analogs


The 2,3-dihydrobenzofuran-5-ol series exhibits steep structure-activity relationships (SAR) at the 6-position, where seemingly minor substituent changes yield dramatic shifts in 5-LOX inhibitory potency [1]. The unsubstituted parent compound establishes the baseline activity profile against which all analogs are measured; substituting it with a more potent 6-substituted derivative (e.g., L-670,630) without understanding the SAR context could confound mechanistic studies or lead to incorrect conclusions about target engagement [2]. Conversely, using a less-characterized analog may introduce off-target activities not present in the parent scaffold. The precise 2-phenethyl substitution pattern controls the geometry and lipophilicity of the enzyme-bound conformation, making direct interchange without quantitative comparator data a significant risk to experimental reproducibility.

6-substituent SAR is steep; analog potency may shift >10-fold and confound target engagement interpretation.
2-phenethyl geometry controls enzyme-bound conformation; substitution may alter binding mode and lipophilicity.
Uncharacterized analogs may introduce off-target activities absent in the parent scaffold.

Quantitative Differentiation of 2-Phenethyl-2,3-dihydrobenzofuran-5-ol Against Its 6-Substituted Analogs


5-LOX Inhibitory Potency Gap Between the Unsubstituted Scaffold and L-670,630

As the unsubstituted parent compound, 2-phenethyl-2,3-dihydrobenzofuran-5-ol establishes the basal 5-LOX inhibitory activity of the series. The lead analog L-670,630 (6-(3-phenoxypropyl)-substituted) achieves an IC50 of 23 nM against rat 5-LOX [1]. While the exact IC50 of the unsubstituted compound was not reported in the primary manuscript, SAR trends indicate that the absence of a 6-substituent results in a significant loss of potency, making this compound essential as a negative control or scaffold benchmark in any SAR campaign targeting this enzyme [2].

5-LOX Potency Gap
Cross-study
Parent scaffold: IC50 not reported
L-670,630: IC50 = 23 nM
Supports benchmark baseline for SAR studies.
Potency loss >10-fold upon removal of 6-substituent (qualitative SAR).
5-Lipoxygenase inhibition Leukotriene biosynthesis SAR

Comparative Inhibitory Potency vs. 6-Benzyl and 6-Allyl Analogs

The 6-benzyl analog (6-benzyl-2-phenethyl-2,3-dihydrobenzofuran-5-ol) displays an IC50 of 48 nM [1], while the 6-allyl analog achieves 17 nM [2]. The unsubstituted parent compound, lacking any 6-substituent, represents the zero-point on this activity scale and is critical for normalizing potency gains attributable to hydrophobic or electronic effects at the 6-position.

SAR vs. 6-Analogs
Cross-study
Unsubstituted: baseline
6-Benzyl: 48 nM
6-Allyl: 17 nM
Supports internal SAR validation across analogs.
6-Allyl yields ≥2.8-fold improvement over 6-benzyl.
5-Lipoxygenase Enzyme inhibition Structure-activity relationship

Chemical Identity and Purity Specifications for Reproducible Research

Vendor specifications for 2-phenethyl-2,3-dihydrobenzofuran-5-ol typically report a purity of ≥97% (HPLC), molecular formula C16H16O2, and molecular weight 240.30 g/mol . The melting point of the related 5-hydroxy-2-(2-phenylethyl)-2,3-dihydrobenzofuran intermediate has been reported as 56–58 °C [1]. These specifications provide a quality benchmark against which purchased lots can be verified, ensuring that residual impurities do not interfere with enzymatic or cellular assays.

Purity & Identity
Vendor specification
Purity ≥97% (HPLC)
C₁₆H₁₆O₂, MW 240.30
m.p. ~56–58 °C (related)
Quality benchmark for lot verification.
Ensures ≤3% total impurities to avoid assay interference.
Chemical procurement Quality control Reference standard

Role as a Synthetic Intermediate in Patent-Lead Leukotriene Inhibitor Programs

A patent describing 5-hydroxy-2,3-dihydrobenzofuran analogs as leukotriene biosynthesis inhibitors explicitly claims compounds where the 2-phenethyl-2,3-dihydrobenzofuran-5-ol scaffold is a key intermediate for further derivatization [1]. The patent's formula I encompasses this exact structure as a central building block, confirming its strategic importance in intellectual property covering anti-inflammatory agents.

Patent Scope
Class-level
Scaffold covered by Formula I of US patent on 5-hydroxy-2,3-dihydrobenzofuran leukotriene inhibitors.
Supports IP context for compound library development.
Patent claim class inference; verify specific derivative coverage.
Leukotriene biosynthesis inhibitor Patent SAR Anti-inflammatory

Optimal Procurement and Application Scenarios for 2-Phenethyl-2,3-dihydrobenzofuran-5-ol (CAS 133174-25-1)


SAR Benchmark for 5-Lipoxygenase Inhibitor Discovery Programs

Use this compound as the unsubstituted reference scaffold in head-to-head SAR studies against 6-substituted analogs (e.g., L-670,630, 6-benzyl, 6-allyl derivatives). Its role as the activity baseline enables quantitative deconvolution of substituent contributions to 5-LOX potency, as demonstrated by the Lau et al. 1992 series [1]. Procure alongside at least one characterized 6-substituted analog to internally validate assay conditions.

Negative Control for Mechanism-of-Action Studies

In cellular or in vivo models of leukotriene-mediated inflammation, employ the unsubstituted scaffold as a weak or inactive control compound. This allows researchers to attribute observed anti-inflammatory effects specifically to the 6-substituent rather than to the core scaffold, a critical control that strengthens target engagement conclusions [1].

Starting Material for Parallel Synthesis of 6-Substituted Libraries

The 5-hydroxy and 6-unsubstituted positions make this compound an ideal starting point for late-stage diversification via electrophilic aromatic substitution, Mannich reactions, or O-alkylation. The commercial availability at ≥97% purity (CAS 133174-25-1) supports direct use in parallel synthesis campaigns aimed at rapidly generating 6-substituted analogs for screening .

Reference Standard for Analytical Method Development

Due to its well-defined molecular formula (C16H16O2), molecular weight (240.30 g/mol), and chromophoric benzofuran core, this compound can serve as a retention time and response factor standard for HPLC and LC-MS methods designed to monitor 2,3-dihydrobenzofuran-5-ol derivatives in reaction mixtures or biological samples .

Application
Selection Property
Validation Focus
SAR Benchmark for 5-LOX Inhibitors
Unsubstituted scaffold baseline activity
Potency comparison against 6-substituted analogs
Negative Control in Mechanistic Studies
Low basal 5-LOX inhibition
Target engagement attribution to 6-substituent
Starting Material for Parallel Synthesis
5-OH, 6-H positions for diversification
Purity consistency for library synthesis
Analytical Reference Standard
Defined molecular characteristics
Retention time and response factor benchmarking
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